molecular formula C9H16N2O B1405913 (3S)-1-cyclopropanecarbonyl-3-methylpiperazine CAS No. 1567912-40-6

(3S)-1-cyclopropanecarbonyl-3-methylpiperazine

Cat. No. B1405913
M. Wt: 168.24 g/mol
InChI Key: RTPKFZMQRBPBJU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-1-cyclopropanecarbonyl-3-methylpiperazine” is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(3S)-1-cyclopropanecarbonyl-3-methylpiperazine”. However, there are general methods for the synthesis of similar compounds. For example, a new synthesis platform allows for rapid cancer drug synthesis and testing2. This platform focuses on metal-based compounds that become highly toxic to cancer cells upon exposure to light2.



Molecular Structure Analysis

I’m sorry, but I couldn’t find specific information on the molecular structure analysis of “(3S)-1-cyclopropanecarbonyl-3-methylpiperazine”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(3S)-1-cyclopropanecarbonyl-3-methylpiperazine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S)-1-cyclopropanecarbonyl-3-methylpiperazine” are not readily available. However, its molecular formula is C9H16N2O and it has a molecular weight of 168.24 g/mol1.


Scientific Research Applications

NMDA Receptor Interaction

1-Aminocyclopropanecarboxylic acid, a compound structurally related to (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, has been identified as a potent and selective ligand for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This interaction has shown potential in the blockade of NMDA-induced convulsions, suggesting its utility in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels (Skolnick et al., 1989).

Cyclopropane Derivatives in Drug Development

The three-membered ring, a component of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, has seen increasing use in drug development. The oxidation of methylene groups activated by an adjacent cyclopropane has been a focus, aiming to develop carbonylcyclopropanes efficiently and atom-economically. This approach is significant in synthetic organic chemistry and could have implications for future drug synthesis methodologies (Sedenkova et al., 2018).

Serotonin Receptor Activity

N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro derivatives, structurally related to (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, have been synthesized and assessed for their serotonin 5-HT1A and 5-HT2A receptor affinities. These derivatives have exhibited distinct affinities for these receptors, indicating their potential for developing new therapeutic agents targeting serotonin receptors (Obniska et al., 2006).

Cyclooxygenase Inhibition

Compounds like FR122047, which is a cyclooxygenase inhibitor and contains a piperazine ring similar to (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, have demonstrated potent anti-platelet actions both in vitro and in vivo. The selective inhibition of cyclooxygenase by these compounds underlines their potential for therapeutic use as anti-platelet agents, indicating a potential application area for structurally similar compounds (Dohi et al., 1993).

Psychopharmacological Research

m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone and structurally related to (3S)-1-cyclopropanecarbonyl-3-methylpiperazine, has been widely used in psychopharmacology research as a probe of serotonin function. This application highlights the potential use of (3S)-1-cyclopropanecarbonyl-3-methylpiperazine and its derivatives in exploring neurotransmitter systems and developing new therapeutic agents (Silverstone et al., 1994).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “(3S)-1-cyclopropanecarbonyl-3-methylpiperazine”.


Future Directions

I couldn’t find specific information on the future directions of “(3S)-1-cyclopropanecarbonyl-3-methylpiperazine”.


properties

IUPAC Name

cyclopropyl-[(3S)-3-methylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-11(5-4-10-7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPKFZMQRBPBJU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-cyclopropanecarbonyl-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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